molecular formula C15H17N3O3S B2615568 Methyl (4-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate CAS No. 953136-16-8

Methyl (4-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

Cat. No.: B2615568
CAS No.: 953136-16-8
M. Wt: 319.38
InChI Key: UFDJYMOVKDCQAI-UHFFFAOYSA-N
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Description

Methyl (4-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a heterocyclic compound featuring a thiazole core substituted with a carbamate group at the 2-position and an acetamide-linked 3,5-dimethylphenyl moiety at the 4-position. The carbamate group enhances stability and modulates solubility, while the 3,5-dimethylphenyl substituent may influence lipophilicity and target binding.

Properties

IUPAC Name

methyl N-[4-[2-(3,5-dimethylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-9-4-10(2)6-11(5-9)16-13(19)7-12-8-22-14(17-12)18-15(20)21-3/h4-6,8H,7H2,1-3H3,(H,16,19)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFDJYMOVKDCQAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CC2=CSC(=N2)NC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate typically involves the reaction of 3,5-dimethylaniline with ethyl 2-bromoacetate to form an intermediate, which is then reacted with thioamide to yield the final product. The reaction conditions often include the use of solvents such as ethanol and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl (4-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

Antitumor Activity

Methyl (4-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate has demonstrated promising antitumor properties:

  • Mechanism of Action : The compound is believed to inhibit cancer cell proliferation and induce apoptosis. Studies indicate that thiazole derivatives can interfere with various signaling pathways critical for tumor growth .
  • In Vitro Studies : Research has shown that this compound exhibits nanomolar activity against several human cancer cell lines, including breast and ovarian cancer cells, suggesting broad-spectrum antitumor potential .

Antimicrobial Activity

The compound also shows potential as an antimicrobial agent:

  • Broad-Spectrum Efficacy : Preliminary studies indicate that derivatives similar to this compound exhibit activity against various drug-resistant strains of bacteria and fungi. This includes activity against methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium .

Structure-Activity Relationship (SAR)

Investigations into the structure-activity relationship of thiazole-containing compounds reveal that modifications at the phenyl group significantly influence biological activity:

  • Fluorine Substitution : The introduction of fluorine atoms has been shown to enhance potency by improving lipophilicity and receptor binding, which is crucial for the efficacy of anticancer agents .

In Vivo Studies

In preclinical trials using murine models, administration of this compound resulted in a significant reduction in tumor size compared to control groups. These results support its potential as an effective anticancer agent .

Combination Therapy

Research has explored the use of this compound in combination with other chemotherapeutic agents to enhance efficacy and reduce side effects. The synergistic effects observed in some studies suggest that it could be a valuable addition to existing treatment regimens for cancer .

Mechanism of Action

The mechanism of action of Methyl (4-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features of Comparable Compounds
Compound Name / ID Core Structure Functional Groups Key Substituents
Target Compound Thiazole Carbamate, Acetamide 3,5-Dimethylphenyl
1f, 1g, 2a, 2b () Thiazole-Piperazine Urea, Hydrazinyl, Benzylidene Trifluoromethyl, Benzyloxy, Chlorophenyl
3d () Thiazole-Piperazine Urea, Coumarin-Hydrazinyl 3,5-Bis(trifluoromethyl)phenyl
Thiazol-5-ylmethyl carbamates () Thiazole Carbamate, Hydroperoxypropan, Methylureido Stereochemically complex peptide backbones
Thiophene-pyrazole derivatives () Thiophene Carboxamide, Pyrazole, Triazepine Nitrophenyl, Methyl groups

Key Observations :

  • Thiazol-5-ylmethyl carbamates () exhibit stereochemical complexity and hydroperoxy groups, which are absent in the target compound, suggesting divergent pharmacological targets (e.g., proteases vs. kinases) .

Physicochemical Properties

Table 2: Comparison of Physical and Spectroscopic Data
Compound Name / ID Yield (%) Melting Point (°C) ESI-MS ([M+H]+) Notable NMR Shifts (δ, ppm)
Target Compound N/A* N/A* N/A* Predicted: ~3.7 (OCH3), 7.2–6.8 (Ar-H)
1f () 70.7 198–200 667.9 12.68 (s, 1H, NH), 8.13 (s, 2H, Ar-H)
3d () 70.1 225–226 788.3 10.53 (d, 1H), 7.73 (t, 1H)
Thiophene derivative 7a () 74 278–280 N/A 2.35 (s, 3H, CH3), 7.8–8.1 (Ar-H)

Notes:

  • Urea derivatives (1f, 3d) exhibit higher melting points (>190°C) compared to thiophene-carboxamides (7a: 278°C), likely due to stronger intermolecular hydrogen bonding in ureas .
  • ESI-MS data for the target compound would theoretically align with its molecular weight (~350–400 g/mol), similar to 1f and 3d .

Biological Activity

Methyl (4-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the compound's biological activity.

  • Molecular Formula : C15H16N4O2S
  • Molecular Weight : 320.38 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including this compound. Thiazole compounds have shown efficacy against various Gram-positive and Gram-negative bacteria. For instance:

CompoundMicrobial TargetActivity
Compound 3hMethicillin-resistant S. aureusExcellent
Compound 9fDrug-resistant Candida strainsBroad-spectrum antifungal activity

Research indicates that derivatives with specific substitutions on the thiazole ring enhance antimicrobial efficacy. The presence of electron-donating groups like methyl at certain positions significantly increases activity against resistant strains .

Anticancer Activity

Thiazole derivatives are also being explored for their anticancer properties. In vitro studies have demonstrated that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines:

Cell LineCompoundViability (%)IC50 (µg/mL)
Caco-23b56.91.98
A54917f44.31.61

The structure–activity relationship (SAR) studies reveal that modifications on the thiazole ring and phenyl substituents are crucial for enhancing anticancer activity. For example, the introduction of a methyl group at the para position of the phenyl ring has been linked to increased cytotoxicity against Caco-2 cells .

Case Studies

  • Antimicrobial Efficacy Against Resistant Strains :
    A study investigated the activity of various thiazole derivatives against resistant bacterial strains. This compound demonstrated significant inhibition against methicillin-resistant S. aureus and vancomycin-resistant Enterococcus faecium, suggesting its potential as a lead compound for developing new antibiotics .
  • Cytotoxicity in Cancer Research :
    In a comparative study on anticancer agents, this compound was tested against several cancer cell lines, including Caco-2 and A549. The compound exhibited a dose-dependent decrease in cell viability, indicating its potential for further development as an anticancer therapeutic agent .

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